N-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]thiophene-3-carboxamide
Description
N-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]thiophene-3-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a piperidine ring, and a thiophene moiety
Properties
IUPAC Name |
N-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2S/c14-13(15,16)11(19)7-18-4-1-10(2-5-18)17-12(20)9-3-6-21-8-9/h3,6,8,10-11,19H,1-2,4-5,7H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYRVODNWBETAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC=C2)CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]thiophene-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The starting material, 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine, can be synthesized by reacting 3,3,3-trifluoroacetone with piperidine in the presence of a base such as sodium hydride.
Coupling with Thiophene-3-carboxylic Acid: The intermediate is then coupled with thiophene-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, N-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]thiophene-3-carboxamide may be studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable feature in drug design.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The presence of the piperidine ring and the trifluoromethyl group suggests it could interact with biological targets in a unique manner, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers with enhanced properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of N-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]thiophene-3-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to targets due to its electron-withdrawing properties, while the piperidine ring can provide structural rigidity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]thiophene-3-carboxamide is unique due to the combination of the trifluoromethyl group, piperidine ring, and thiophene moiety. This combination can impart distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
